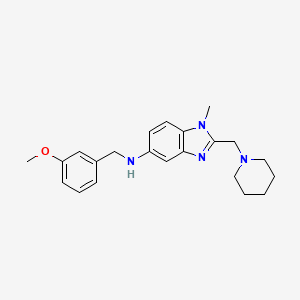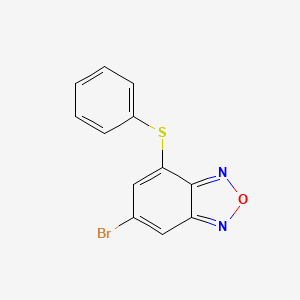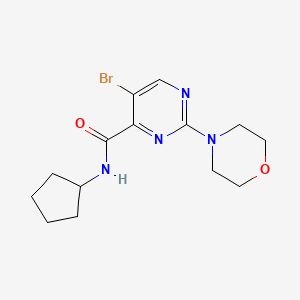![molecular formula C23H13BrN6 B11057552 2-[1-(Benzylamino)-2,2-dicyanoethenyl]-3-(3-bromophenyl)cyclopropane-1,1,2-tricarbonitrile](/img/structure/B11057552.png)
2-[1-(Benzylamino)-2,2-dicyanoethenyl]-3-(3-bromophenyl)cyclopropane-1,1,2-tricarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(BENZYLAMINO)-2,2-DICYANOVINYL]-3-(3-BROMOPHENYL)-1,1,2-CYCLOPROPANETRICARBONITRILE is a complex organic compound with a unique structure that includes a benzylamino group, a dicyanovinyl group, a bromophenyl group, and a cyclopropanetricarbonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(BENZYLAMINO)-2,2-DICYANOVINYL]-3-(3-BROMOPHENYL)-1,1,2-CYCLOPROPANETRICARBONITRILE typically involves multiple steps, starting with the preparation of the cyclopropanetricarbonitrile core This can be achieved through a cyclopropanation reaction, where a suitable alkene is reacted with a carbene precursor under controlled conditionsThe final step involves the bromination of the phenyl ring using a brominating agent such as N-bromosuccinimide (NBS) under mild conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclopropanation step, as well as the development of more efficient catalysts for the nucleophilic substitution and addition reactions. Additionally, the use of automated synthesis platforms could help streamline the production process and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
2-[1-(BENZYLAMINO)-2,2-DICYANOVINYL]-3-(3-BROMOPHENYL)-1,1,2-CYCLOPROPANETRICARBONITRILE can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups
Reduction: Reduced derivatives with fewer double bonds or nitrile groups
Substitution: Substituted derivatives with different functional groups replacing the bromine atom
Scientific Research Applications
2-[1-(BENZYLAMINO)-2,2-DICYANOVINYL]-3-(3-BROMOPHENYL)-1,1,2-CYCLOPROPANETRICARBONITRILE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-[1-(BENZYLAMINO)-2,2-DICYANOVINYL]-3-(3-BROMOPHENYL)-1,1,2-CYCLOPROPANETRICARBONITRILE is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds containing the imidazole ring, which have a wide range of biological activities and are used in various therapeutic applications.
Indole Derivatives: Compounds containing the indole nucleus, known for their diverse biological and clinical applications.
Quinazoline Derivatives: Compounds containing the quinazoline ring, which exhibit significant pharmacological activities.
Uniqueness
2-[1-(BENZYLAMINO)-2,2-DICYANOVINYL]-3-(3-BROMOPHENYL)-1,1,2-CYCLOPROPANETRICARBONITRILE is unique due to its combination of a cyclopropanetricarbonitrile core with benzylamino, dicyanovinyl, and bromophenyl groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C23H13BrN6 |
|---|---|
Molecular Weight |
453.3 g/mol |
IUPAC Name |
2-[1-(benzylamino)-2,2-dicyanoethenyl]-3-(3-bromophenyl)cyclopropane-1,1,2-tricarbonitrile |
InChI |
InChI=1S/C23H13BrN6/c24-19-8-4-7-17(9-19)20-22(13-27,14-28)23(20,15-29)21(18(10-25)11-26)30-12-16-5-2-1-3-6-16/h1-9,20,30H,12H2 |
InChI Key |
QMBWKOWKGCDLIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=C(C#N)C#N)C2(C(C2(C#N)C#N)C3=CC(=CC=C3)Br)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2,4-dimethoxyphenyl)-6-(naphthalen-2-yl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B11057472.png)
![N-(3-chlorophenyl)-1-{[(3,4-dimethylphenyl)amino]methyl}-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carboxamide](/img/structure/B11057474.png)
![(2Z)-2-{(1S,2S,5R)-2-[4-(4-iodophenyl)-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]oct-4-ylidene}hydrazinecarbothioamide (non-preferred name)](/img/structure/B11057482.png)

![N-[2-methyl-5-(2H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B11057498.png)
![4-[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)prop-2-yn-1-yl]morpholine](/img/structure/B11057503.png)
![Methyl (1R,4AS)-6-bromo-12-fluoro-7-isopropyl-1,4A-dimethyl-2,3,4,4A,9,13C-hexahydro-1H-dibenzo[A,C]carbazole-1-carboxylate](/img/structure/B11057505.png)
![8,10-Diamino-7-pentyl-7H-benzo[7,8]chromeno[2,3-B]pyridin-9-YL cyanide](/img/structure/B11057509.png)
![Methyl 2-({[(5,7-dichloro-6-methyl-1,3-benzoxazol-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B11057530.png)
![7-(1,3-benzodioxol-5-yl)-4-(4-fluorophenyl)-1-methyl-7,7a-dihydro-1H-imidazo[4,5-b]pyridine-2,5(4H,6H)-dione](/img/structure/B11057533.png)


![5-Hydroxy-7-[4-(methoxycarbonyl)phenyl]-6,7-dihydro[1,2]thiazolo[4,5-b]pyridine-3-carboxylic acid](/img/structure/B11057546.png)
![N-[1-(3,4-dimethoxyphenyl)propan-2-yl]-1-(methylsulfonyl)-2,3-dihydro-1H-indole-5-sulfonamide](/img/structure/B11057555.png)
